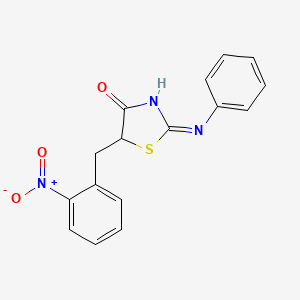

(E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

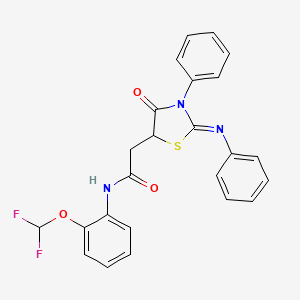

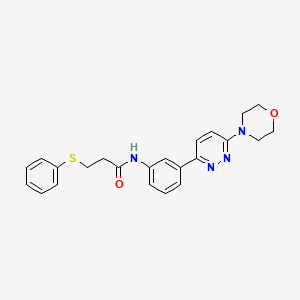

(E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one, also known as NBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of agriculture. NBPT is a potent urease inhibitor, which means that it can prevent the hydrolysis of urea in soil, thereby increasing the efficiency of nitrogen fertilizers.

Aplicaciones Científicas De Investigación

Spectroscopic Investigation and Tautomerism

Research has focused on the synthesis and spectroscopic investigation of arylazo derivatives of thiazolidin-4-one, which includes compounds like (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one. A study by Chizhevskaya, Zavadskaya, and Khovratovich (1969) revealed that derivatives like 5-(p-nitrophenylazo)thiazolidin-4-one exist predominantly in the azo tautomeric form, while others display a mix of azo and hydrazone tautomers, highlighting the compound's versatile chemical behavior and potential for diverse applications in material science and molecular chemistry Chizhevskaya, I. I., Zavadskaya, M. I., & Khovratovich, N. N. (1969). Chemistry of Heterocyclic Compounds.

Anticancer Activity

A significant area of research involves evaluating the anticancer potential of thiazolidin-4-one derivatives. Wu et al. (2006) identified two compounds, including derivatives similar to (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one, which can induce apoptosis selectively in cancer cells without affecting normal cells. This research underscores the potential of thiazolidinone derivatives in developing targeted cancer therapies, particularly for refractory cancers that overexpress P-glycoprotein Wu, S., Guo, W., Teraishi, F., et al. (2006). Medicinal Chemistry.

Structural Analysis and Molecular Design

The synthesis and molecular structure analysis of thiazolidin-4-one derivatives have been a focus to understand their structural characteristics and reactivity. Studies by Benhalima et al. (2011) and others have detailed the synthesis processes and analyzed the crystal structures of these compounds, providing insights into their molecular configurations and potential interactions in biological systems. Such research is crucial for the rational design of thiazolidinone-based drugs with improved efficacy and specificity Benhalima, N., Toubal, K., Chouaih, A., et al. (2011). Journal of Chemical Crystallography.

Propiedades

IUPAC Name |

5-[(2-nitrophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-15-14(10-11-6-4-5-9-13(11)19(21)22)23-16(18-15)17-12-7-2-1-3-8-12/h1-9,14H,10H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUSUYFICBTORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2607834.png)

![[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2607836.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide](/img/structure/B2607838.png)

![Ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2607839.png)

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607843.png)

![(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide](/img/structure/B2607845.png)

![N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B2607847.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607850.png)